molecular formula C13H12N4S B11862314 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine

Cat. No.: B11862314
M. Wt: 256.33 g/mol
InChI Key: OMEVKQSJWBGJCA-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a pyrimidinyl group and a methylthio substituent further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Another approach includes the use of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic chemistry and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the methylthio group enhances its potential for specific biological interactions, making it a valuable compound for research and development in various fields.

Biological Activity

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine, with the CAS number 264127-50-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4S. The presence of both imidazo and pyrimidine rings contributes to its biological activity, particularly in the context of drug design.

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Significant inhibition of cancer cell growth.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits growth in various cancer cell lines (e.g., HeLa, MCF-7)
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Studies and Research Findings

A comprehensive review highlighted the pharmacological activities of imidazo[1,2-a]pyridine analogs. For instance, a study demonstrated that derivatives with specific substitutions on the imidazo ring showed enhanced potency against cancer cell lines.

Case Study: EEDi-5285

In a study published in Nature, EEDi-5285 was identified as an exceptionally potent inhibitor of embryonic ectoderm development (EED), showcasing high binding affinity and efficacy in the KARPAS422 cell line. This compound's structure was modified to enhance its interaction with EED, leading to improved anticancer properties .

Table 2: Potency Comparison of Analogues

CompoundBinding Affinity (IC50)Cell Growth Inhibition (IC50)
EEDi-52850.2 nMSimilar to control
Compound A0.4 nM10 µM
Compound B0.6 nM15 µM

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the methylthio group and the position of substituents on the pyrimidine ring significantly influence biological activity. The presence of electron-withdrawing groups enhances binding affinity to target proteins involved in cancer progression .

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

2-methyl-3-(2-methylsulfanylpyrimidin-4-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H12N4S/c1-9-12(10-6-7-14-13(16-10)18-2)17-8-4-3-5-11(17)15-9/h3-8H,1-2H3

InChI Key

OMEVKQSJWBGJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)SC

Origin of Product

United States

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